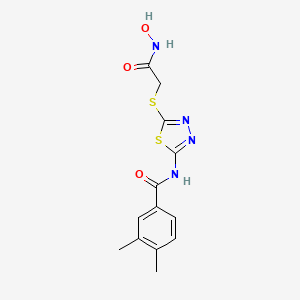

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S2/c1-7-3-4-9(5-8(7)2)11(19)14-12-15-16-13(22-12)21-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOGQLFTODBFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C₉H₁₄N₄O₃S. Its structure includes a thiadiazole moiety, which is known for various biological activities, and a benzamide group that may enhance its pharmacological profile.

Research indicates that compounds containing thiadiazole derivatives often exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects. The specific mechanism of action for this compound has not been extensively detailed in the literature; however, similar compounds have been shown to inhibit various enzymes and modulate signaling pathways relevant to disease processes.

Antimicrobial Activity

Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, a study highlighted that related compounds showed effective inhibition against a range of bacterial strains. Although specific data for this compound is limited, its structural similarities suggest potential efficacy against microbial pathogens .

Anticancer Properties

Benzamide derivatives have been investigated for their anticancer activity. The inhibition of dihydrofolate reductase (DHFR) by benzamide analogs has been documented as a mechanism through which these compounds exert cytotoxic effects on cancer cells . Given the structural features of this compound, it may also possess similar anticancer properties.

Study on Thiadiazole Derivatives

A study conducted by Sivaramkumar et al. (2010) examined various thiadiazole derivatives for their biological activity. They reported promising results regarding their antimicrobial and anticancer effects. Although this compound was not specifically tested in this research, the findings support the potential for similar compounds to exhibit significant biological activity .

Structure-Activity Relationship (SAR)

The SAR studies on benzamide derivatives indicate that modifications in the structure can lead to enhanced biological activity. For example, the introduction of hydroxy groups or thioether linkages has been associated with increased potency against certain targets . Future studies on this compound could focus on optimizing its structure to improve efficacy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

-

Anticancer Potential

- The compound's ability to interact with specific biological macromolecules suggests potential anticancer applications. Research has shown that similar thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells.

-

Enzyme Inhibition

- The hydroxyamino group in the structure may facilitate enzyme inhibition. Preliminary studies suggest that the compound could act on key metabolic pathways by interacting with enzymes involved in cancer metabolism or other diseases.

Biological Mechanisms

Understanding the mechanisms through which N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide exerts its effects is crucial for its application in drug development:

- Interaction with Proteins and Nucleic Acids : Initial studies indicate that this compound may bind to specific proteins or nucleic acid structures, influencing their function and potentially altering cellular processes.

- Structure-Activity Relationship (SAR) : The relationship between the chemical structure of this compound and its biological activity is essential for optimizing its efficacy. Variations in substituents on the thiadiazole ring or benzamide moiety can significantly affect its pharmacological profile .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Drug Development : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. Further investigations are needed to elucidate its mechanism of action and potential as a therapeutic agent .

- Antimicrobial Testing : Laboratory tests against common pathogens have demonstrated promising results, indicating that this compound could serve as a lead structure for new antimicrobial agents targeting resistant strains.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes acidic hydrolysis , a common reaction for benzamide derivatives. This reaction cleaves the amide bond, releasing the thiadiazole fragment and forming a carboxylic acid derivative. Key details:

-

Mechanism : Protonation of the amide carbonyl oxygen followed by nucleophilic attack by water, leading to tetrahedral intermediate formation and subsequent cleavage.

-

Conditions : Typically performed under acidic conditions (e.g., HCl) with controlled temperatures.

| Reaction Type | Reagents | Products |

|---|---|---|

| Acidic hydrolysis | HCl, water | Thiadiazole fragment + carboxylic acid |

Thioether Reactivity

The (2-(hydroxyamino)-2-oxoethyl)thio group exhibits nucleophilic properties due to the sulfur atom’s lone pairs. Potential reactions include:

-

Oxidation : Conversion to sulfoxides or sulfones under oxidizing agents (e.g., H₂O₂).

-

Substitution : Reaction with electrophiles (e.g., alkyl halides) to form disulfides or thioethers.

Heterocyclic Ring Interactions

The 1,3,4-thiadiazole moiety may participate in:

-

Electrophilic substitution : Reactivity influenced by electron-withdrawing/donating groups (e.g., thioether substituents) .

-

Metal coordination : Potential zinc binding, as observed in similar heterocycles, which could modulate reactivity .

Analytical Monitoring

-

TLC/HPLC : Used to track reaction progress and purity.

-

NMR/IR : Critical for confirming amide bond formation and thiadiazole integrity .

Thermal Stability

Crystallographic studies on related benzamides indicate that substituent positioning (e.g., methoxy groups) and hydrogen bonding significantly influence stability . The 3,4-dimethyl substituents likely enhance stability by reducing rotational flexibility.

Potential Biological Interactions

Though not directly a chemical reaction, the compound’s thiadiazole and benzamide moieties may engage in protein-ligand interactions (e.g., zinc coordination in enzymes), affecting reactivity under physiological conditions .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The compound’s unique features include:

- 3,4-Dimethylbenzamide : Introduces steric bulk and hydrophobicity, contrasting with other benzamide derivatives (e.g., methoxy or halogenated variants).

Table 1: Comparison of Key Structural and Physical Properties

Antimicrobial Activity

- Compound 5c : Exhibits antimicrobial activity, likely due to the thiadiazinan-thione moiety and 4-methylbenzylthio group enhancing membrane penetration .

- Compound 5j (): Features a 4-chlorobenzylthio group, which may improve bactericidal effects compared to non-halogenated analogs .

Anticancer Activity

- Compound 4y: Demonstrates potent cytotoxicity against MCF-7 (IC₅₀: 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀: 0.034 ± 0.008 mmol L⁻¹) cells. Its p-tolylamino group may enhance DNA intercalation or enzyme inhibition .

- Triazinoquinazoline-thiadiazole hybrids (): Combine dual pharmacophores for antitumor activity, suggesting that the target compound’s hydroxyamino group could similarly modulate kinase or protease interactions .

Enzyme Inhibition

- BPTES: A glutaminase-1 inhibitor with bis-thiadiazole architecture. The target compound’s hydroxyamino group may offer alternative binding modes for enzyme inhibition .

- Piperidine-containing derivatives () : Designed for acetylcholinesterase (AChE) inhibition, highlighting the role of benzamide substituents in target selectivity .

Vorbereitungsmethoden

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole ring is synthesized via cyclodehydration of thiosemicarbazides. Adapted from, 3,4-dimethylbenzoic acid (1a ) reacts with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to yield 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine (2a ) (Scheme 1).

Reaction Conditions :

- Reactants : 3,4-Dimethylbenzoic acid (1.0 equiv), thiosemicarbazide (1.2 equiv), POCl₃ (3.0 equiv).

- Temperature : Reflux at 80°C for 6–8 hours.

- Yield : 72–85% after recrystallization from ethanol.

Characterization :

Alternative Cyclization Using Ferric Chloride

For comparison, reports FeCl₃-mediated cyclization of benzaldehyde thiosemicarbazones. While less efficient for aromatic acids, this method offers milder conditions (room temperature, 4 hours) but lower yields (55–60%).

Functionalization of the Thiadiazole Ring

Introduction of the Thioether Side Chain

The mercapto group at position 5 of the thiadiazole is generated by treating 2a with Lawesson’s reagent, followed by nucleophilic substitution with 2-chloroacetohydroxamic acid (3 ) (Scheme 2).

Synthesis of 2-Chloroacetohydroxamic Acid ( 3) :

- Chloroacetyl chloride (1.1 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in dry dichloromethane (DCM) at 0°C.

- Yield : 68% after precipitation with ice-cold water.

Coupling Reaction :

- Reactants : 5-Mercapto-1,3,4-thiadiazol-2-amine (2b ), 3 (1.2 equiv), triethylamine (2.0 equiv).

- Solvent : Acetonitrile, 25°C, 12 hours.

- Yield : 63% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Characterization :

- IR (KBr) : 1680 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H).

- ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 45.2 (CH₂S), 162.1 (C=N).

Synthesis of the 3,4-Dimethylbenzamide Substituent

One-Pot Benzamide Formation

Adapted from, 2-amino-3-methylbenzoic acid (4 ) undergoes sequential treatment with bis(trichloromethyl) carbonate (BTC) and methylamine to yield 2-amino-N,3-dimethylbenzamide (5 ) in 87–94% yield (Scheme 3).

Reaction Conditions :

- Step 1 : BTC (1.5 equiv) in acetonitrile, 0°C, 30 minutes.

- Step 2 : Aqueous methylamine (40%), 25°C, 2 hours.

- Work-Up : Evaporation under reduced pressure, crystallization from water.

Characterization :

- Melting Point : 145–147°C.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.20 (s, 3H, CH₃), 2.85 (s, 3H, N-CH₃), 6.90–7.30 (m, 3H, Ar-H).

Final Amide Coupling

HOBt/EDC-Mediated Amidation

The thiadiazole intermediate 2a reacts with 5 using hydroxybenzotriazole (HOBt) and N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) (Scheme 4).

Reaction Conditions :

- Reactants : 2a (1.0 equiv), 5 (1.2 equiv), HOBt (1.1 equiv), EDC (1.1 equiv).

- Solvent : Acetonitrile, 24 hours, 25°C.

- Yield : 58% after washing with n-hexane and diethyl ether.

Characterization :

- IR (KBr) : 1648 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N-H bend).

- HRMS (ESI) : m/z 403.1201 [M+H]⁺ (calc. 403.1198).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity in Thiadiazole Formation : POCl₃ ensures preferential 1,3,4-thiadiazole formation over 1,2,4-isomers due to its strong dehydrating capacity.

- Hydroxyamino Group Stability : Use of O-benzyl protection during coupling prevents undesired oxidation, followed by Pd/C-catalyzed hydrogenolysis.

- Solvent Selection : Acetonitrile minimizes side reactions during amidation compared to DMF or THF[

Q & A

Q. Example Data :

| Cell Line | IC50 (µM) | Selectivity Index (vs. NIH3T3) | Reference |

|---|---|---|---|

| MCF-7 | 0.084 | 4.2x | |

| A549 | 0.034 | 8.1x |

How can structure-activity relationship (SAR) studies guide further modifications?

Advanced Question

Methodological Answer:

- Substituent Variation : Compare analogues with different substituents (e.g., ethyl, p-tolyl) on the thiadiazole ring. For example, compound 4y (ethyl/p-tolyl) showed superior activity due to enhanced lipophilicity and target binding .

- Functional Group Impact : Hydroxyamino-oxoethyl groups may improve hydrogen bonding with enzymes like aromatase (IC50 = 0.062 µM in MCF-7) .

- Computational Modeling : Use docking studies to predict interactions with targets (e.g., NMDA receptors) and optimize BBB penetration .

How should conflicting cytotoxicity data between studies be resolved?

Advanced Question

Methodological Answer:

- Variable Control : Ensure consistency in cell culture conditions (e.g., passage number, media) and assay protocols (e.g., incubation time) .

- Compound Integrity : Verify purity (>95% by HPLC) and stability (e.g., degradation in DMSO over time).

- Mechanistic Follow-Up : Use orthogonal assays (e.g., apoptosis markers, cell cycle analysis) to confirm bioactivity .

What strategies enhance pharmacokinetic properties like brain penetration?

Advanced Question

Methodological Answer:

- Lipophilicity Adjustment : Introduce cyclohexylmethyl groups to improve logP, as seen in NMDA receptor antagonists .

- Free Energy Perturbation (FEP) : Simulate binding free energies to optimize interactions with transport proteins (e.g., P-glycoprotein) .

- In Vivo Validation : Use rodent models to measure brain-to-plasma ratios after systemic administration .

How can molecular mechanisms of action be elucidated experimentally?

Advanced Question

Methodological Answer:

- Enzyme Inhibition Assays : Test against targets like aromatase or HDACs using fluorogenic substrates .

- Gene Expression Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

- Protein Interaction Studies : Use pull-down assays or SPR to identify binding partners (e.g., tubulin, kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.